molecular formula C11H9FN2 B11743595 3-(2-Fluorophenyl)pyridin-2-amine

3-(2-Fluorophenyl)pyridin-2-amine

Cat. No.: B11743595
M. Wt: 188.20 g/mol
InChI Key: QIRXEUCXRFIVGG-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)pyridin-2-amine is a pyridine derivative featuring a fluorine-substituted phenyl ring at position 3 and an amino group at position 2 of the pyridine core. Its molecular formula is C₁₁H₉FN₂, with a molecular weight of 188.21 g/mol. The compound’s structure combines the aromaticity of pyridine with the electron-withdrawing properties of the fluorine atom, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

3-(2-fluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9FN2/c12-10-6-2-1-4-8(10)9-5-3-7-14-11(9)13/h1-7H,(H2,13,14)

InChI Key

QIRXEUCXRFIVGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CC=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 3-(2-Fluorophenyl)pyridin-2-amine may involve more efficient and scalable methods, such as:

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluorophenyl)pyridin-2-amine: Applications and Research

3-(2-Fluorophenyl)pyridin-2-amine, also known as 3-(2-Fluorophenyl)pyridin-2-amine, is a chemical compound with the molecular formula C11H9FN2 and a molecular weight of 188.20 . This compound is a member of the aryl-substituted 2-aminopyridine derivatives .

Synthesis and Structure

3-(2-Fluorophenyl)pyridin-2-amine is a novel aryl-substituted 2-aminopyridine derivative . A novel synthetic strategy for the generation of 2-aminopyridine derivatives involves a two-component reaction converging aryl vinamidinium salts with 1,1-enediamines .

Applications and Research

Scientific literature suggests that 3-(2-Fluorophenyl)pyridin-2-amine and its derivatives have potential applications in various fields, particularly in medicinal chemistry, as detailed below:

Anti-Alzheimer Agents: Aryl-substituted 2-aminopyridine derivatives, including compounds similar to 3-(2-Fluorophenyl)pyridin-2-amine, have been explored for their potential as anti-Alzheimer agents .

Scientific Reports has reported on the synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents .
  • Anti-AChE Activity: Research indicates that substitutions on the phenyl ring with electron-withdrawing substituents like fluorine can produce diverse results in terms of anti-AChE (acetylcholinesterase) activity . Electron-withdrawing substituents may enhance activity .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name Structural Features Biological Activity Synthesis Method Key References
3-(2-Fluorophenyl)pyridin-2-amine Pyridine with 2-aminogroup and 2-fluorophenyl at C3 Limited direct data; analogs show antibacterial activity Not explicitly described; likely via Suzuki coupling or nucleophilic substitution
6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine Pyridine with Cl at C6, F at C3, and 4-fluorophenylamino at C2 Antiviral/antitumor potential (inferred from similar scaffolds) Pd-catalyzed coupling of 2,6-dichloro-3-fluoropyridine with 4-fluoroaniline
N-(2-Fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide Quinoline core with 8-methoxy and acrylamide-linked 2-fluorophenyl Anti-HIV-1 (IC₅₀: 2.57–3.35 μM in TZM-bl cells) Condensation of quinoline derivatives with acryloyl chloride
Schiff bases of 2-aminopyridine 2-Aminopyridine conjugated with substituted salicylaldehydes (e.g., nitro, bromo, methoxy) Antimicrobial activity against S. aureus and E. coli (varies by substituent) Condensation of 2-aminopyridine with substituted benzaldehydes
3-Ethynyl-5-fluoropyridin-2-amine Pyridine with ethynyl at C3 and F at C5 No direct activity data; ethynyl group may enhance reactivity in click chemistry Sonogashira coupling or halogen-ethynyl substitution

Biological Activity

3-(2-Fluorophenyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving the reaction of 2-aminopyridine derivatives with fluorinated phenyl groups. The incorporation of the fluorine atom is crucial as it can enhance the lipophilicity and biological activity of the resulting compounds. For instance, one study reported the synthesis of a series of aryl-substituted 2-aminopyridine derivatives, including 3-(2-fluorophenyl)pyridin-2-amine, which exhibited notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .

Inhibitory Effects on Cholinesterases

The primary biological activity of 3-(2-fluorophenyl)pyridin-2-amine lies in its inhibitory effects on cholinesterases, which are critical enzymes involved in neurotransmission. In a study evaluating several derivatives, 3-(2-fluorophenyl)pyridin-2-amine showed promising results:

CompoundIC50 against AChE (µM)IC50 against BChE (µM)
3-(2-Fluorophenyl)pyridin-2-amine34.81 ± 3.7120.66 ± 1.01
Donepezil (control)0.079 ± 0.0510.6 ± 2.1

These findings indicate that while the compound is less potent than donepezil, it still possesses significant inhibitory activity against both cholinesterases .

Anticancer Potential

In addition to its cholinesterase inhibition, studies have indicated that derivatives of pyridine compounds like 3-(2-fluorophenyl)pyridin-2-amine may exhibit anticancer properties. For example, a novel thiazole-pyridine hybrid containing a similar structure demonstrated selective cytotoxicity against HL-60 leukemia cells with an IC50 value of 0.57 µM, while showing reduced toxicity in non-cancerous cell lines (IC50 > 50 µM) . This selectivity suggests potential for targeted cancer therapies.

The mechanisms underlying the biological activities of 3-(2-fluorophenyl)pyridin-2-amine involve several pathways:

  • Cholinergic System Modulation : By inhibiting AChE and BChE, the compound increases acetylcholine levels in synaptic clefts, potentially enhancing cognitive functions.
  • Induction of Apoptosis : Some studies have suggested that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and causing genetic instability .
  • Interaction with Key Enzymes : The compound's structural features allow it to interact with various enzyme active sites, which may lead to its diverse biological effects.

Case Studies

Several case studies highlight the efficacy of compounds related to 3-(2-fluorophenyl)pyridin-2-amine:

  • Cognitive Enhancement : In animal models, compounds with similar structures have shown improvements in memory and learning tasks, attributed to their cholinesterase inhibition.
  • Cancer Therapy : Research on hybrid molecules containing pyridine moieties has indicated their potential as novel anticancer agents due to their selective toxicity towards cancer cells .

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